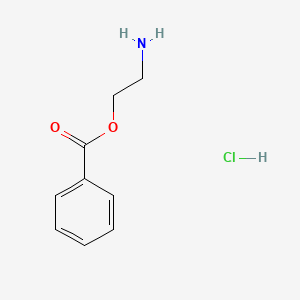

苯甲酸乙醇胺盐酸盐

描述

Ethanolamine benzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 . It is a white crystalline powder or crystal, and it is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of ethanolamine benzoate derivatives involves starting from N-Boc-ethanolamine, where the OH group is protected by using the benzoyl group. This action prevents the hydroxyl group from undergoing side reactions and also makes the product feature UV absorption, which allows for easier synthesis and purification .Molecular Structure Analysis

The molecular structure of Ethanolamine benzoate hydrochloride consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES notation: Cl.NCCOC(=O)C1=CC=CC=C1 .Chemical Reactions Analysis

Ethanolamines, including Ethanolamine benzoate hydrochloride, are produced industrially by the reaction of ethylene oxide with aqueous ammonia. This reaction occurs exothermically with 20% to 30% aqueous ammonia at 60 to 150°C and 30 to 150 bar in a tubular reactor .Physical and Chemical Properties Analysis

Ethanolamine benzoate hydrochloride is a white crystalline powder or crystal . It has a melting point of 138.5-144.5°C . It is soluble in water and ethanol .科学研究应用

溶解度增强和药物输送

水溶化是一种溶解度增强技术,利用苯甲酸钠等水溶剂大幅提高难溶性化合物的溶解度。该方法不需要化学改性、使用有机溶剂或乳液体系,为提高药物的生物利用度和药理作用提供了一种有前景的方法 (Kapadiya Nidhi 等人,2011).

药代动力学和毒理学

对大鼠、豚鼠和人类苯甲酸的基于生理的药代动力学 (PBPK) 分析突出了不同物种之间的代谢和剂量学变化。本研究提供了对不同给药方案对应的内部暴露的见解,有助于评估苯甲酸的膳食暴露并减少种间不确定性因素 (Timothy E Hoffman 等人,2017).

杀生物剂和抗菌应用

对人类冠状病毒在无生命表面上的持久性和它们通过乙醇和次氯酸钠等杀生物剂灭活的研究,为理解化学化合物的抗菌应用提供了基础。这项研究对于制定预防传染病传播和控制新型传染性威胁的策略至关重要 (G. Kampf 等人,2020).

安全和危害

作用机制

Target of Action

Ethanolamine, the core component of Ethanolamine benzoate hydrochloride, primarily targets two proteins: Surface protein A in Neisseria meningitidis and Annexin A3 in humans . These proteins play crucial roles in the biological functions of their respective organisms.

Mode of Action

For instance, it has been suggested that ethanolamine can be involved in the conversion of ethanolamine to acetaldehyde and ammonia, catalyzed by ethanolamine ammonia lyase .

Biochemical Pathways

Ethanolamine is involved in several metabolic pathways, particularly in the biosynthesis of phosphatidylcholine . Phosphatidylcholine is a major component of biological membranes and plays a crucial role in membrane-mediated cell signaling. The breakdown of phosphatidylcholine can provide a source of ethanolamine .

Result of Action

The result of ethanolamine’s action is the production of acetaldehyde and ammonia, which serve as sources of carbon and nitrogen, respectively . This process is crucial for certain bacteria that can use ethanolamine as a sole source of carbon and/or nitrogen .

Action Environment

The action of Ethanolamine benzoate hydrochloride can be influenced by environmental factors. For instance, ethanolamine is a hygroscopic compound, meaning it absorbs water from the environment . This property could potentially influence its action, efficacy, and stability.

生化分析

Biochemical Properties

Ethanolamine, the parent compound of Ethanolamine benzoate hydrochloride, plays a pivotal role in diverse research areas. It functions as a buffering agent, ensuring a stable pH environment crucial for enzymatic reactions, protein solubilization, and other biological processes .

Cellular Effects

For instance, ethanolamine can enhance the adhesion of certain bacteria to intestinal epithelial cells . It also promotes microcompartment formation and modulates gene expression in some bacterial species .

Metabolic Pathways

Ethanolamine, the parent compound of Ethanolamine benzoate hydrochloride, is involved in the biosynthesis of phosphatidylcholine and phosphatidylethanolamine in the Kennedy pathway . This pathway plays a crucial role in the maintenance of membrane integrity, lipid droplet biogenesis, autophagosome formation, and lipoprotein formation and secretion .

属性

IUPAC Name |

2-aminoethyl benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTMLOSVFWKYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

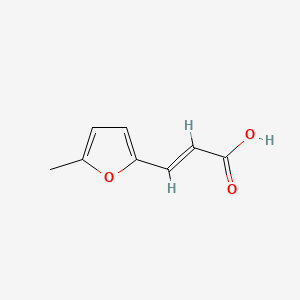

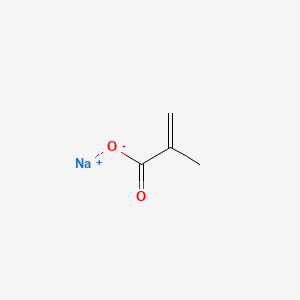

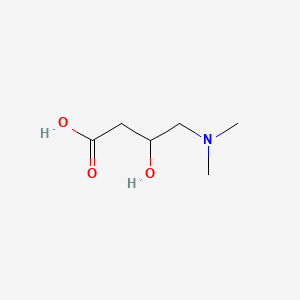

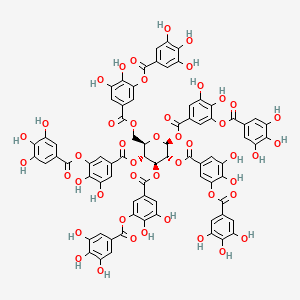

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B3426782.png)

![(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3426790.png)

![(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol](/img/structure/B3426798.png)